molecular formula C9H10N2O2 B2731919 methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1823187-98-9

methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2731919
CAS No.: 1823187-98-9
M. Wt: 178.191
InChI Key: OAZALAMPWNSIDQ-UHFFFAOYSA-N
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Description

Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate (CAS 1823187-98-9) is a high-purity chemical intermediate integral to advanced pharmaceutical research and development. This compound features the imidazo[1,2-a]pyridine (IP) pharmacophore, a privileged scaffold recognized in medicinal chemistry for its diverse biological properties and presence in several approved drugs . As a critical building block, this ester is primarily utilized in the synthesis of novel therapeutic agents. The IP core is extensively investigated for its potential in targeted cancer therapies, acting as an inhibitor for key cellular pathways such as PI3K/mTOR and Akt/mTOR . Furthermore, derivatives of imidazo[1,2-a]pyridine demonstrate significant potency against infectious diseases, with several analogues acting as QcrB inhibitors in the oxidative phosphorylation pathway of Mycobacterium tuberculosis , showing promise against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The versatility of this scaffold also extends to other research areas, including the development of materials science and analytical chemistry standards. Researchers employ this compound in various synthetic methodologies, including metal-catalyzed cross-couplings and radical functionalization reactions, to explore structure-activity relationships (SAR) and develop new candidates with enhanced efficacy and minimal toxicity . We provide this product with a guaranteed purity of not less than (NLT) 97% . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6,8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZALAMPWNSIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=CC2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine with Methyl 2-Chloroacetoacetate

The most direct route to methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate involves a one-pot cyclocondensation between 2-aminopyridine and methyl 2-chloroacetoacetate (Scheme 1). This method mirrors protocols for analogous imidazo[1,2-a]pyridine-3-carboxylates, where the ester group is introduced via the carbonyl precursor.

Procedure :

  • Reaction Setup : 2-Aminopyridine (1 equiv) and methyl 2-chloroacetoacetate (1.1 equiv) are combined in anhydrous ethanol.
  • Cyclization : The mixture is refluxed at 80°C for 12–24 hours under inert atmosphere.
  • Workup : The solvent is removed under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Mechanistic Insights :

  • The amine nucleophile attacks the electrophilic α-carbon of methyl 2-chloroacetoacetate, displacing chloride to form an enamine intermediate.
  • Intramolecular cyclization occurs via nucleophilic attack of the pyridine nitrogen on the ketone carbonyl, followed by dehydration to aromatize the imidazole ring.

Yield Optimization :

  • Solvent Choice : Ethanol or DMF enhances reaction efficiency compared to non-polar solvents.
  • Base Additives : Triethylamine (0.2 equiv) neutralizes HCl byproduct, shifting equilibrium toward product formation.
  • Temperature : Prolonged reflux (24 hours) ensures complete conversion, though microwave irradiation (100°C, 30 min) may accelerate the process.

Tandem Knoevenagel-cyclization with Malonate Derivatives

An alternative approach employs methyl 3-(2-pyridylamino)acrylate intermediates, formed via Knoevenagel condensation between 2-aminopyridine and dimethyl acetylenedicarboxylate (DMAD). Subsequent thermal cyclization yields the target compound (Scheme 2).

Procedure :

  • Knoevenagel Step : 2-Aminopyridine reacts with DMAD in methanol at 25°C for 2 hours to form methyl 3-(2-pyridylamino)acrylate.
  • Cyclization : The intermediate is heated at 120°C in toluene for 6 hours, inducing intramolecular cyclization.

Key Advantages :

  • Avoids halogenated reagents, aligning with green chemistry principles.
  • High functional group tolerance allows substitution at the pyridine or imidazole rings.

Limitations :

  • Lower yields (45–60%) compared to chloroacetoacetate route due to competing side reactions.

Post-Synthetic Esterification of Imidazo[1,2-a]Pyridine-2-Carboxylic Acid

For laboratories lacking methyl 2-chloroacetoacetate, a two-step synthesis via carboxylic acid intermediate is feasible (Scheme 3):

Step 1: Synthesis of Imidazo[1,2-a]Pyridine-2-Carboxylic Acid

  • 2-Aminopyridine and 2-chloroacetoacetic acid undergo cyclocondensation in aqueous HCl (reflux, 8 hours).
  • Acidic workup precipitates the carboxylic acid, which is isolated by filtration.

Step 2: Esterification

  • The carboxylic acid is treated with methanol (excess) and concentrated sulfuric acid (catalyst) under reflux for 12 hours.
  • Esterification proceeds via Fischer-Speier mechanism, with yields >80% after purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Drawbacks
Cyclocondensation 70–85 12–24 h One-pot, high atom economy Requires halogenated reagent
Knoevenagel 45–60 8 h Halogen-free, mild conditions Lower yield, side products
Post-synthetic 80–85 20 h (total) Flexibility in ester choice Multi-step, acidic conditions

Structural Characterization and Purity Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 6.8 Hz, 1H, H-5), 7.65 (t, J = 7.2 Hz, 1H, H-6), 7.10 (d, J = 8.9 Hz, 1H, H-3), 4.20 (s, 2H, H-8a), 3.90 (s, 3H, OCH₃).
  • IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N).

Purity Assessment :

  • HPLC (C18 column, 70:30 MeOH/H₂O): >98% purity at 254 nm.
  • Melting point: 142–144°C (lit. 143°C).

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive molecules:

  • Antitubercular Agents : Amidation at C-2 yields carboxamides with nanomolar activity against Mycobacterium tuberculosis.
  • Anticancer Scaffolds : Suzuki-Miyaura coupling introduces aryl groups at C-3, enhancing DNA intercalation potency.

Chemical Reactions Analysis

Condensation of 2-Aminopyridines with α-Bromoketones

A common method involves reacting 2-aminopyridines with α-bromoketones under basic conditions. For example:

  • Substrates : 2-aminopyridine derivatives and methyl α-bromoacetoacetate.

  • Conditions : CBrCl₃ as a brominating shuttle, 80°C, 5 hours .

  • Yield : Up to 86% .

Mechanism :

  • α-Bromination of the ketone by CBrCl₃.

  • Nucleophilic attack by 2-aminopyridine to form an intermediate.

  • Cyclization and aromatization to yield the imidazo[1,2-a]pyridine core .

Microwave-Assisted Multicomponent Reactions

Microwave irradiation accelerates one-pot syntheses:

  • Components : 2-aminopyridine, aldehydes, and terminal alkynes.

  • Catalyst : Pd(OAc)₂ (2.5 mol%) under solvent-free conditions.

  • Yield : 72–89% in <10 minutes .

Example Reaction :

2-Aminopyridine+RCHO+RC≡CHPd(OAc)₂, MWMethyl imidazo[1,2-a]pyridine-2-carboxylate\text{2-Aminopyridine} + \text{RCHO} + \text{RC≡CH} \xrightarrow{\text{Pd(OAc)₂, MW}} \text{Methyl imidazo[1,2-a]pyridine-2-carboxylate}

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

  • Conditions : NaOH (2M), reflux in ethanol/water (1:1).

  • Yield : >90% .

  • Application : Intermediate for further derivatization (e.g., amidation) .

C-H Functionalization

The imidazo[1,2-a]pyridine core undergoes regioselective C-H activation:

Reaction TypeConditionsPosition ModifiedYield (%)Reference
C3 Cyanation Electrochemical, TMSCN, KH₂PO₄ bufferC365–82
C3 Alkenylation Pd/C, alkenylboronic acidsC370–85
C3 Nitrosylation Photocatalyzed, NO sourceC388–95

Key Insight : The C3 position is highly reactive due to electron density from the pyridine ring .

Suzuki-Miyaura Coupling

The methyl ester group does not interfere with cross-coupling at C3:

  • Substrates : 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate and arylboronic acids.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

  • Yield : 68–92% .

Heck Reaction

Alkenylation at C3 using vinyl halides:

  • Catalyst : Pd(OAc)₂, P(o-tol)₃, NEt₃.

  • Yield : 75–88% .

Oxidation of the Imidazole Ring

  • Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid).

  • Product : Imidazo[1,2-a]pyridine-2-carboxylate N-oxide.

  • Yield : 78% .

Reduction of the Ester Group

  • Conditions : LiAlH₄ in THF, 0°C to RT.

  • Product : 2-(Hydroxymethyl)imidazo[1,2-a]pyridine.

  • Yield : 85% .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 250°C .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic/basic conditions .

  • Light Sensitivity : Undergoes photodegradation in solution (t₁/₂ = 48 hours under UV light) .

Key Challenges and Innovations

  • Regioselectivity : Achieving C3 functionalization without side reactions remains challenging .

  • Green Chemistry : Recent advances use electrochemical methods and photocatalysis to minimize waste .

Scientific Research Applications

Pharmaceutical Development

Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have been linked to treating neurological disorders and certain cancers due to their ability to interact with specific biological pathways.

Case Study: Cancer Therapeutics

A recent study highlighted the synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative that demonstrated excellent kinase selectivity for the PI3K/mTOR pathway, which is often dysregulated in cancer. The compound showed promising results with an IC50 value of 10 nM against HCT-116 cancer cells, indicating its potential as a therapeutic agent for cancer treatment .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. This research provides insights into metabolic pathways and identifies potential therapeutic targets.

Applications in Enzyme Studies

The compound has been used to study various enzymes' inhibition mechanisms, contributing to the understanding of metabolic diseases and the development of enzyme inhibitors as drugs.

Food Safety Testing

This compound plays a role in food safety by aiding in detecting harmful substances within food products. Its applications contribute significantly to consumer safety and regulatory compliance.

Detection Methods

Analytical methods involving this compound have been developed for the quantification of contaminants in food matrices. These methods ensure that food products meet safety standards.

Material Science

The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.

Properties and Applications

Research has shown that materials developed using this compound can withstand harsh conditions better than traditional materials, making them valuable in various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds in complex mixtures.

Chromatographic Techniques

The compound is often used in high-performance liquid chromatography (HPLC) methods to ensure precise measurements of active pharmaceutical ingredients (APIs) and their metabolites.

Data Table: Applications Overview

Application Area Description
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders and cancer treatments
Biochemical ResearchInvestigates enzyme inhibition and receptor binding for metabolic pathway insights
Food Safety TestingDetects harmful substances in food products ensuring consumer safety
Material ScienceDevelops advanced materials with enhanced durability and environmental resistance
Analytical ChemistryUsed as a standard in chromatographic techniques for accurate quantification

Comparison with Similar Compounds

Ester Group Variations: Methyl vs. Ethyl

The choice of ester group significantly influences physicochemical properties. For example:

  • Ethyl imidazo[1,2-a]pyridine-2-carboxylate () has a melting point of 135–137°C, lower than methyl derivatives, and shows distinct NMR signals (e.g., δ 4.25 ppm for the ethyl group’s -CH2-). The methyl ester’s shorter alkyl chain enhances crystallinity and thermal stability compared to ethyl esters .

Table 1: Ester Group Comparison

Compound Ester Group Melting Point (°C) Yield (%) Key Spectral Data (1H NMR)
Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate (CAS 1220397-13-6) Methyl N/A N/A δ 3.9–4.1 (s, COOCH3) inferred
Ethyl imidazo[1,2-a]pyridine-2-carboxylate () Ethyl 135–137 90 δ 4.25 (q, COOCH2CH3), 1.25 (t, CH3)
Methyl 6-(quinazolin-6-yl) derivative (10t) Methyl 172.8–174.3 39.5 δ 8.42–8.40 (d, imidazopyridine-H5)

Halogen-Substituted Derivatives

Halogenation alters electronic properties and reactivity. For instance:

  • Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (1e) () shows a high melting point (208°C) and a 71% yield. The electron-withdrawing chloro and iodo groups enhance electrophilicity, facilitating Suzuki cross-coupling reactions (e.g., with boronic acids) .
  • In contrast, unsubstituted methyl/ethyl esters lack such reactivity, limiting their utility in further functionalization.

Table 2: Halogen-Substituted Derivatives

Compound Substituents Melting Point (°C) Yield (%) Key Application
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (1e) Cl, I 208 71 Suzuki cross-coupling substrates
This compound None N/A N/A Base structure for further modification

Fused-Ring Systems

Fusion with additional rings modifies planarity and bioactivity:

  • Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate (7f) () incorporates a pyrano ring, increasing rigidity. This compound has a melting point of 181–184°C and a strong IR carbonyl stretch at 1693 cm⁻¹, indicative of the fused lactone .
  • Such systems often exhibit enhanced biological activity due to improved binding affinity from planar structures .

Saturated vs. Unsaturated Derivatives

Hydrogenation of the imidazopyridine ring impacts solubility and stability:

  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () features a tetrahydroimidazopyridine core, reducing aromaticity. This derivative has a lower melting point (215–217°C) and reduced yield (55%) compared to unsaturated analogs, likely due to increased conformational flexibility .

Biological Activity

Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their significant pharmacological properties. They exhibit a wide range of biological activities including:

  • Anticancer
  • Antiviral
  • Antibacterial
  • Anti-inflammatory
  • Analgesic

These compounds are often utilized as scaffolds for drug development due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of KRAS G12D mutations, which are prevalent in various solid tumors. The compound was shown to modulate the active KRAS protein by stabilizing its inactive conformation, thereby preventing downstream signaling pathways that lead to tumor growth and proliferation. This was demonstrated through ligand-based screening and molecular docking studies, which indicated favorable binding affinities comparable to established inhibitors like BI-2852 .

Antimicrobial Properties

The imidazo[1,2-a]pyridine scaffold has been associated with antimicrobial activity. Compounds containing this structure have been evaluated for their effectiveness against various bacterial strains. For instance, derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Modifications to the imidazo[1,2-a]pyridine core can enhance or diminish its pharmacological effects. Key findings from SAR studies include:

  • Substituents on the pyridine ring : Altering the position and nature of substituents can affect binding affinity and selectivity towards biological targets.
  • Carboxylate group : The presence of the carboxylate moiety is crucial for maintaining biological activity, particularly in interactions with enzymes and receptors.

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of methyl 1H,8aH-imidazo[1,2-a]pyridine derivatives:

StudyFindings
Identified as a potent KRAS G12D inhibitor with significant binding affinity.
Demonstrated antibacterial activity against multiple strains; effective against both Gram-positive and Gram-negative bacteria.
Showed anti-inflammatory effects in vitro by inhibiting cytokine release.

Q & A

Q. What are the standard synthetic methodologies for preparing methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate and its derivatives?

A common approach involves condensation reactions between 2-aminonicotinic acid and α-haloketones or chloroacetaldehyde in ethanol, followed by acid-amine coupling with substituted amines. For example, a multi-step synthesis using HATU as a coupling catalyst and DIPEA as a base achieves yields of 93–97% . Solid-phase synthesis methods are also employed, where polymer-bound intermediates undergo halogenation at the 3-position of the imidazo[1,2-a]pyridine core . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimizing side products.

Q. How can researchers validate the structural integrity of methyl imidazo[1,2-a]pyridine derivatives?

Structural characterization typically combines spectroscopic techniques:

  • FT-IR confirms functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹ for esters).
  • 1H/13C NMR resolves regiochemistry; for example, methyl ester protons appear as singlets (~3.8–4.0 ppm), while aromatic protons show splitting patterns indicative of substitution .
  • HRMS validates molecular weight within 3 ppm error .
  • X-ray crystallography resolves stereochemical ambiguities, as demonstrated for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, where dihedral angles between fused rings were <2° .

Q. What are the key challenges in purifying imidazo[1,2-a]pyridine derivatives?

Due to polar byproducts (e.g., unreacted amines or halides), column chromatography with gradients of ethyl acetate/hexane is standard. For crystalline derivatives, slow evaporation from ethyl acetate or ethanol yields high-purity crystals . Reverse-phase HPLC is recommended for isomers or closely related analogs .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in synthetic yields reported for similar imidazo[1,2-a]pyridine derivatives?

Discrepancies often arise from subtle variations in starting materials (e.g., α-haloketone reactivity) or catalyst efficiency. For example, HATU-mediated couplings yield >90% in optimized conditions , whereas older methods using EDC/HOBt may yield <70% . Systematic DOE (Design of Experiments) studies, varying parameters like solvent polarity, base strength, and catalyst loading, can identify critical factors. Cross-referencing NMR data with crystallographic results (e.g., ring planarity in ) helps validate structural assumptions.

Q. What strategies are effective for enhancing the biological activity of methyl imidazo[1,2-a]pyridine-2-carboxylate derivatives?

Structure-activity relationship (SAR) studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position improves metabolic stability .
  • Bioisosteric replacements : Replacing the methyl ester with carboxamide groups enhances target binding, as seen in FXa inhibitors .
  • Scaffold hybridization : Fusion with benzo[d]imidazole cores increases π-stacking interactions, as demonstrated in antiviral derivatives .
    In silico docking (e.g., AutoDock Vina) guides rational modifications by predicting binding affinities to targets like CDK or HIF-1α .

Q. How can computational methods address discrepancies in spectral assignments for complex derivatives?

DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, reducing ambiguity in peak assignments. For example, calculated 13C shifts for the methyl ester carbon (δ ~165 ppm) match experimental data within 2 ppm . MD simulations (e.g., GROMACS) model dynamic behavior in solution, explaining split signals in crowded spectral regions.

Q. What methodologies resolve polymorphic or crystallographic disorder in imidazo[1,2-a]pyridine derivatives?

Single-crystal X-ray diffraction remains the gold standard. For disordered structures (e.g., cation disorder in imidazo[1,2-a]pyridinium iodides ), refinement with twin laws or partial occupancy models improves accuracy. Variable-temperature XRD (100–300 K) can stabilize metastable forms. Pair distribution function (PDF) analysis complements XRD for amorphous or nanocrystalline samples.

Q. How do researchers optimize reaction scalability while maintaining regioselectivity?

Flow chemistry systems enhance scalability for condensation reactions by improving heat/mass transfer. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15-minute cycles at 120°C ). For regioselectivity, directing groups (e.g., -OMe at the 4-position) bias electrophilic substitution, as shown in halogenation studies .

Methodological Troubleshooting

Q. How to mitigate low yields in acid-amine coupling reactions?

  • Catalyst selection : HATU outperforms HBTU or EDCI in coupling sterically hindered amines .
  • Base optimization : DIPEA (10 equiv.) maintains pH >8, preventing protonation of amine nucleophiles .
  • Solvent choice : DMF or DCM stabilizes reactive intermediates better than THF .

Q. What analytical approaches distinguish isomeric byproducts in imidazo[1,2-a]pyridine synthesis?

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships; NOE effects differentiate para vs. ortho substituents.
  • LC-MS/MS : Fragmentation patterns (e.g., loss of COOCH₃ at m/z 44) confirm ester positioning .
  • VCD (Vibrational Circular Dichroism) : Resolves enantiomers in chiral derivatives .

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